1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride
Description
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride (CAS: 1707358-41-5) is a trihydrochloride salt derivative of a piperazine scaffold substituted with a 3-fluoropyridinyl group. Its molecular formula is C₉H₁₅Cl₃FN₃, with an average molecular weight of 290.588 g/mol and a monoisotopic mass of 289.031559 Da . The compound is structurally characterized by a piperazine ring linked to a pyridine moiety fluorinated at the 3-position. The trihydrochloride salt form improves aqueous solubility, making it suitable for pharmacological studies and formulation development .
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.3ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZILKGHSIGGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry this compound serves as a building block in the synthesis of complex molecules and the development of new chemical reactions. It can undergo substitution reactions, where the fluorine atom on the pyridine ring can be replaced by nucleophiles under specific conditions. Additionally, it can participate in oxidation and reduction reactions, and be involved in coupling reactions to create more complex molecules. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents, with the resulting products varying based on specific conditions.
Biology The compound is investigated for its potential biological activities, including interactions with various biological targets. The fluoropyridine moiety can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds and other interactions with biological molecules.
Medicine this compound is explored for potential therapeutic applications, particularly in the development of new drugs. Selective inhibition of neuronal nitric oxide synthase (nNOS) is an important therapeutic approach to target neurodegenerative disorders .
Industry This compound is also used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The 3-fluoropyridinyl group in the target compound contrasts with chlorophenyl (mCPP) and trifluoromethylphenyl (TFMPP) substituents. Fluorine’s electronegativity may reduce cytochrome P450-mediated metabolism compared to chlorine or methyl groups .
- Receptor Selectivity: TFMPP and mCPP are known 5-HT1B/2C agonists with psychoactive properties , whereas the fluoropyridinyl analog’s receptor profile remains underexplored but may exhibit distinct selectivity due to pyridine’s aromatic nitrogen .
- Salt Forms : Trihydrochloride salts (e.g., target compound, 1-methyl-4-pyrrolidinyl analog) enhance solubility for in vitro assays, unlike neutral analogs like TFMPP .
Physicochemical Properties
- Solubility: The trihydrochloride salt form ensures high aqueous solubility (>50 mg/mL), advantageous for intravenous administration compared to freebase analogs like TFMPP (low solubility) .
- Stability : Fluorine’s inductive effect increases the compound’s resistance to oxidative degradation relative to chlorine-containing analogs .
Biological Activity
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is derived from piperazine, a well-known scaffold in drug design. Its structure is characterized by the presence of a fluorinated pyridine moiety, which contributes to its biological activity. The molecular formula is C₈H₁₃Cl₃FN₂, and it has a molecular weight of approximately 229.6 g/mol.
This compound primarily acts as a ligand for various neurotransmitter receptors, including dopamine and serotonin receptors. The presence of the piperazine ring enhances its ability to interact with these targets, potentially modulating neurotransmitter activity.
Key Mechanisms:
- Dopamine Receptor Modulation : Research indicates that derivatives of piperazine can influence dopamine receptor activity, which is critical in treating disorders like schizophrenia and Parkinson's disease .
- Serotonergic Activity : Compounds similar to 1-(3-Fluoropyridin-4-yl)piperazine have shown potential in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic potentials:
- Antipsychotic Properties : Studies have shown that compounds with similar structures exhibit antipsychotic effects by acting on dopamine receptors .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models of neurodegenerative diseases .
Case Studies
- Dopamine D2/D3 Receptor Affinity : A study focused on the synthesis of piperazine derivatives indicated that modifications at the pyridine position could enhance affinity for dopamine receptors, suggesting that this compound may exhibit similar properties .
- Behavioral Studies : Animal studies involving piperazine derivatives have shown significant changes in behavior correlating with dopamine modulation, reinforcing the potential use of this compound in treating mood disorders .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
